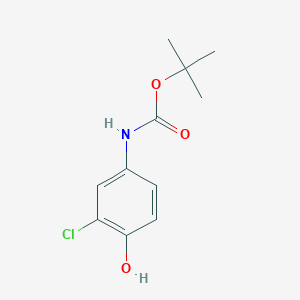![molecular formula C12H15BrN2O B1375289 1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone CAS No. 1316221-39-2](/img/structure/B1375289.png)
1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (1-BPEE) is an organic compound belonging to the class of pyridines and piperidines. It is a colorless solid with a molecular weight of 301.2 g/mol and a melting point of 74-76°C. 1-BPEE is an important synthetic intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
Hydrogen-bonding Patterns in Enaminones
- Research on compounds closely related to 1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone reveals significant insights into hydrogen-bonding patterns. These patterns involve bifurcated intra- and intermolecular hydrogen bonding, essential in understanding molecular interactions and stability in crystal structures (Balderson et al., 2007).
Synthesis and Characterization of Analogous Compounds
- A study focused on the synthesis and spectroscopic characterization of a compound structurally similar to 1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone. It involved click chemistry and resulted in insights into the pharmacokinetics nature of the compound, which could be crucial for biological applications (Govindhan et al., 2017).
Antibacterial Activity Studies
- Research has been conducted on derivatives of 1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone, exploring their antibacterial properties. These studies are crucial in the development of new antimicrobial agents (Merugu et al., 2010).
Synthesis Techniques
- Advanced synthesis techniques have been employed to create variants of 1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone, demonstrating their adaptability in various chemical processes and the potential for creating specialized molecules (Vinaya et al., 2009).
Applications in Wound Healing
- A derivative of 1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone has been evaluated for its wound-healing potential, indicating its potential therapeutic applications (Vinaya et al., 2009).
Antileukemic Activity
- Novel derivatives of this compound have been synthesized and assessed for their antileukemic activity against human leukemic cell lines. This suggests the compound's potential role in cancer treatment (Vinaya et al., 2012).
Antimicrobial Agent Development
- The compound's derivatives have shown promise as antimicrobial agents, highlighting its potential in addressing bacterial resistance issues (Zaidi et al., 2021).
properties
IUPAC Name |
1-[4-(5-bromopyridin-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9(16)15-6-4-10(5-7-15)12-3-2-11(13)8-14-12/h2-3,8,10H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZHJLJMWWDMNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)



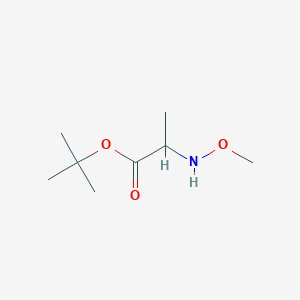

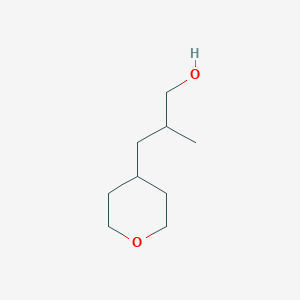
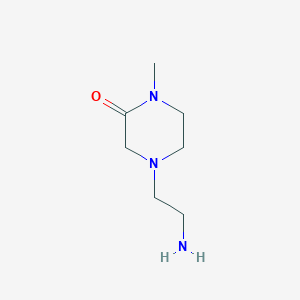
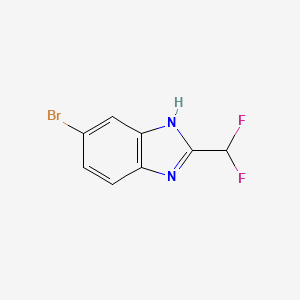
![[5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1375225.png)
![[1-(Benzylamino)cyclobutyl]methanol](/img/structure/B1375227.png)

